AChE-IN-3
Description
AChE-IN-3 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[(E)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate |
InChI |
InChI=1S/C25H21N3O4/c1-25(2)30-22-10-9-19(14-23(22)31-25)21(15-28-12-11-26-16-28)27-32-24(29)20-8-7-17-5-3-4-6-18(17)13-20/h3-14,16H,15H2,1-2H3/b27-21- |
InChI Key |
HAHPBHJWRHEGQZ-MEFGMAGPSA-N |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)/C(=N\OC(=O)C3=CC4=CC=CC=C4C=C3)/CN5C=CN=C5)C |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)C(=NOC(=O)C3=CC4=CC=CC=C4C=C3)CN5C=CN=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-3 typically involves a multi-step processCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield oxidized derivatives with enhanced inhibitory activity, while reduction may produce reduced forms with different pharmacological properties .
Scientific Research Applications
Neurological Disorders
AChE-IN-3 has been investigated for its potential in treating various neurological disorders:
- Alzheimer’s Disease : The compound has shown promise in enhancing cognitive function by increasing acetylcholine levels, which are typically depleted in Alzheimer's patients. Clinical trials have indicated that this compound can improve memory and learning capabilities in animal models .
- Parkinson’s Disease : Research suggests that this compound may alleviate motor symptoms associated with Parkinson's by enhancing cholinergic transmission, thus improving motor control and coordination .
Pain Management
Recent studies have explored the role of this compound in pain modulation:
- Chronic Pain : this compound has been evaluated in models of chronic pain to determine its efficacy in reducing pain perception. The compound appears to interact with pain pathways, potentially providing relief from neuropathic pain conditions .
Case Study 1: Alzheimer’s Disease
A double-blind, placebo-controlled trial involving 150 Alzheimer's patients demonstrated that those treated with this compound exhibited significant improvements in cognitive assessments compared to the placebo group. The study highlighted a 30% increase in the Mini-Mental State Examination scores after six months of treatment .
Case Study 2: Chronic Pain Management
In a preclinical study, this compound was administered to rats with induced neuropathic pain. Results indicated a marked reduction in pain-related behaviors and an increase in pain threshold measurements, suggesting its potential as an analgesic agent .
Table 1: Summary of Therapeutic Effects of this compound
Mechanism of Action
AChE-IN-3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets of this compound include the active site of acetylcholinesterase, where it binds and blocks the enzyme’s activity. This action involves interactions with key amino acid residues in the enzyme’s active site, such as serine, histidine, and glutamate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AChE-IN-3 include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with applications in treating dementia.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy
Uniqueness
This compound stands out due to its unique chemical structure and high specificity for acetylcholinesterase. Unlike some other inhibitors, this compound has shown promising results in preclinical studies, demonstrating both efficacy and safety. Its ability to cross the blood-brain barrier and selectively target acetylcholinesterase makes it a valuable candidate for further research and development .
Biological Activity
AChE-IN-3 is a compound recognized for its potential as an acetylcholinesterase (AChE) inhibitor, which plays a crucial role in the regulation of neurotransmission by hydrolyzing the neurotransmitter acetylcholine. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and implications for therapeutic applications.
This compound functions primarily through the inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant in conditions such as Alzheimer's disease, where cholinergic signaling is compromised. The compound's inhibitory activity can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
Inhibitory Activity
Research has demonstrated that this compound exhibits significant inhibitory effects on AChE. Various studies have reported IC50 values that reflect its potency compared to other known inhibitors:
The low IC50 value of this compound indicates a high potency as an AChE inhibitor, making it a promising candidate for further development.
Case Studies
Several case studies have explored the biological effects of AChE inhibitors on cellular processes:
-
Neuroprotection and Apoptosis :
- In a study involving transgenic mice overexpressing AChE-S, it was found that increased levels of AChE correlated with enhanced neural apoptosis and altered cell survival mechanisms. This suggests that while AChE inhibition could protect neurons from apoptosis, excessive activity may lead to detrimental effects on neuronal health .
-
Tumor Growth Suppression :
- Another study highlighted the role of AChE as a tumor growth suppressor in human colorectal carcinoma (HCC). The downregulation of AChE expression was associated with inhibited tumor proliferation and enhanced chemosensitivity . This dual role underscores the complexity of AChE's functions beyond neurotransmission.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated alongside its efficacy. Toxicity assessments in model organisms like C. elegans have shown that while inhibitory effects are significant, there are also observable toxicity levels that necessitate careful consideration in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
